molecular formula C22H16N4O2S B1193159 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B1193159
M. Wt: 400.46
InChI Key: DFAPSRVPHLAGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV001239 is an inhibitor of lanosterol-14-alpha-demethylase (TcCyp51).

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have been synthesized and evaluated for their biological activities. For instance, novel heterocyclic compounds involving pyrimido[2,1-b][1,3]benzothiazoles and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles have been prepared and screened for antimicrobial activity (Badne et al., 2011).

Antimicrobial and Antiproliferative Effects

Research has shown that derivatives of benzothiazole, an integral part of the 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide structure, exhibit antimicrobial and antiproliferative effects. For instance, new pyridine derivatives were synthesized and demonstrated considerable antibacterial activity (Patel & Agravat, 2009). Moreover, 4-thiazolidinone-, pyridine- and piperazine-based conjugates showed antiproliferative effects on human leukemic cells (Sharath Kumar et al., 2014).

Cancer Research and Therapeutics

Several studies have explored the role of benzamide derivatives in cancer research and potential therapeutic applications. For example, N-(Pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines (Mohan et al., 2021). Additionally, compounds with a benzothiazole moiety, similar to the structure , have been examined for their anticancer activities, demonstrating significant potential (Waghmare et al., 2013).

Molecular Synthesis and Characterization

The molecular synthesis and characterization of benzothiazole derivatives, closely related to 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, have been a focus of research. Studies have detailed the synthesis routes and structural analyses of these compounds (Elgemeie et al., 2000).

Additional Applications

Other studies have highlighted the use of similar compounds in different applications, such as inhibitors for various enzymes and receptors, suggesting a broad scope of potential uses in scientific research (Xu et al., 2006).

properties

Product Name

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C22H16N4O2S

Molecular Weight

400.46

IUPAC Name

4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H16N4O2S/c1-28-18-8-9-20-19(11-18)25-22(29-20)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3

InChI Key

DFAPSRVPHLAGPM-UHFFFAOYSA-N

SMILES

O=C(N(C1=NC2=CC(OC)=CC=C2S1)CC3=CC=CN=C3)C4=CC=C(C#N)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MMV-001239;  MMV 001239;  MMV001239

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 2
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 4
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 5
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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